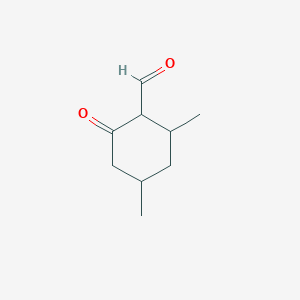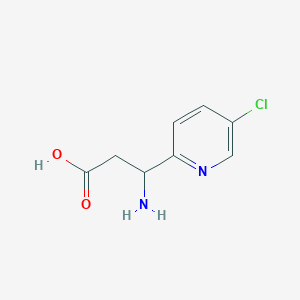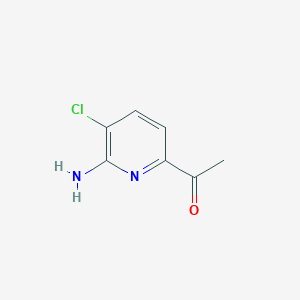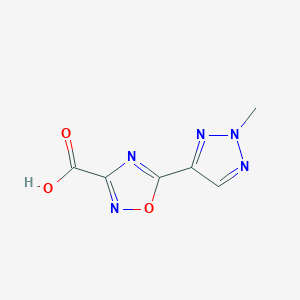
5-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is highly efficient and yields the desired triazole ring.
Another approach involves the use of the Ohira-Bestmann reagent to synthesize the starting materials, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieving high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole and oxadiazole rings can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted triazole or oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes such as carbonic anhydrase, leading to disruptions in cellular processes . Additionally, its ability to induce apoptosis in cancer cells is thought to be mediated through the activation of caspases and the mitochondrial pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar chemical properties and biological activities.
1,2,4-Oxadiazole derivatives: These compounds contain the oxadiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
What sets 5-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid apart is the combination of both triazole and oxadiazole rings within a single molecule. This unique structure imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C6H5N5O3 |
|---|---|
Molekulargewicht |
195.14 g/mol |
IUPAC-Name |
5-(2-methyltriazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5N5O3/c1-11-7-2-3(9-11)5-8-4(6(12)13)10-14-5/h2H,1H3,(H,12,13) |
InChI-Schlüssel |
SXDPLRIPZSCANK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=CC(=N1)C2=NC(=NO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


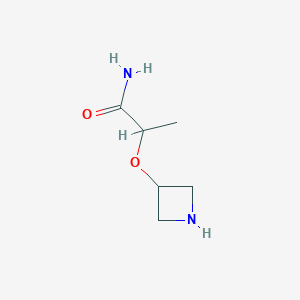


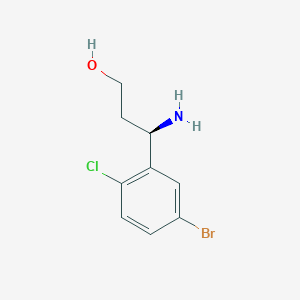

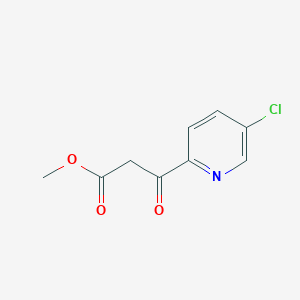
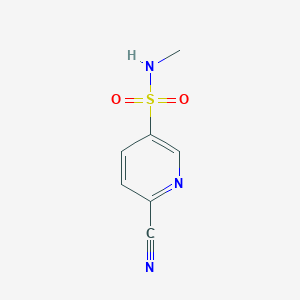
![tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate](/img/structure/B13062801.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid](/img/structure/B13062812.png)

